Fuzlocilline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Fuzlocilline is a semi-synthetic antibiotic belonging to the penicillin family, specifically designed to combat bacterial infections. Its chemical structure is characterized by the molecular formula and a unique arrangement that enhances its efficacy against resistant strains of bacteria. Fuzlocilline operates primarily through the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis, leading to cell lysis and death of the bacteria .

- Hydrolysis: The β-lactam ring can be hydrolyzed in the presence of water, which can lead to the loss of antibacterial activity.

- Acylation: Fuzlocilline can react with various nucleophiles, leading to acylation reactions that modify its structure and potentially its activity.

- Deactivation by β-lactamases: Many bacteria produce enzymes known as β-lactamases that can hydrolyze the β-lactam ring, rendering Fuzlocilline ineffective against these strains.

Fuzlocilline exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting their function, which is essential for cell wall synthesis. This action leads to cell lysis and death. The compound has shown effectiveness against various pathogens, including those resistant to other antibiotics, making it a valuable option in clinical settings .

The synthesis of Fuzlocilline typically involves several steps:

- Starting Materials: The synthesis begins with 6-aminopenicillanic acid as a precursor.

- Side Chain Modification: Various side chains are introduced through acylation reactions to enhance its antibacterial properties.

- Purification: The final product is purified using techniques such as crystallization or chromatography to isolate pure Fuzlocilline from by-products.

The synthetic routes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Fuzlocilline is primarily used in the treatment of bacterial infections, particularly those caused by Gram-positive organisms. Its applications include:

- Treatment of skin infections

- Management of respiratory tract infections

- Use in surgical prophylaxis to prevent infections post-operation

Due to its unique action against resistant strains, it is also considered for use in more severe infections where conventional antibiotics fail .

Studies on Fuzlocilline have indicated potential interactions with other drugs. It is essential to monitor these interactions due to possible effects on efficacy and safety profiles. Notable interactions include:

- Synergistic Effects: When combined with aminoglycosides, Fuzlocilline may exhibit enhanced antibacterial activity.

- Antagonistic Effects: Co-administration with bacteriostatic agents may reduce its effectiveness due to competition at binding sites.

Further research continues to explore these interactions to optimize therapeutic regimens involving Fuzlocilline .

Fuzlocilline shares structural and functional similarities with several other β-lactam antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Amoxicillin | Semi-synthetic penicillin | Broad-spectrum | Enhanced absorption and oral bioavailability |

| Methicillin | Semi-synthetic penicillin | Narrow-spectrum | Primarily effective against Staphylococcus |

| Cloxacillin | Semi-synthetic penicillin | Narrow-spectrum | Resistant to certain β-lactamases |

| Oxacillin | Semi-synthetic penicillin | Narrow-spectrum | Stable in the presence of β-lactamase |

Fuzlocilline distinguishes itself through its enhanced activity against resistant strains and its specific binding affinity for PBPs, making it a crucial option in antibiotic therapy .

IUPAC Nomenclature and Molecular Formula

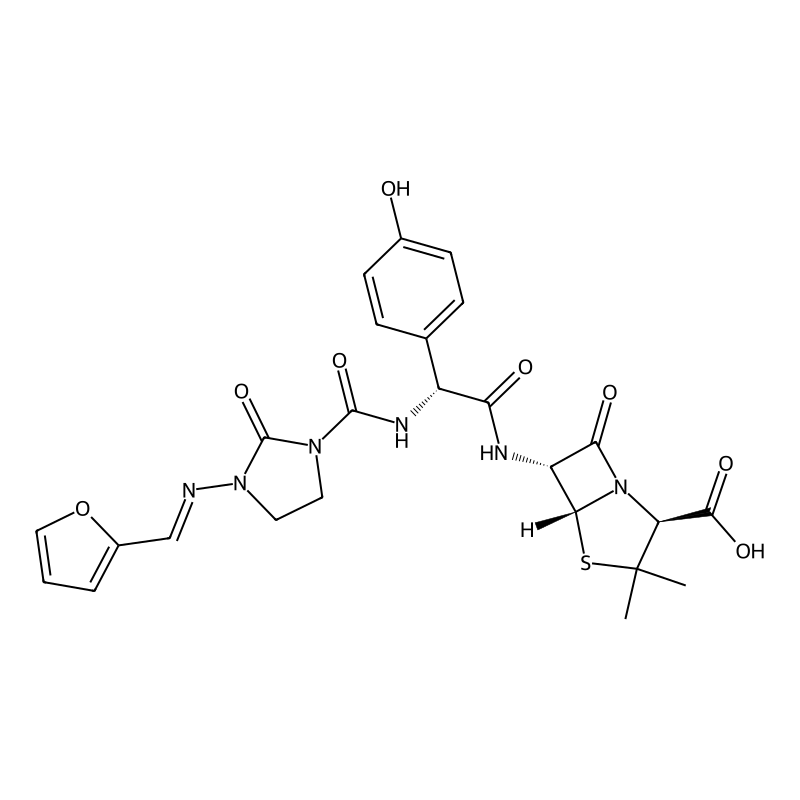

Fuzlocillin is systematically named as (2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1] [2]. Its molecular formula, C₂₅H₂₆N₆O₈S, reflects a 25-carbon backbone incorporating a bicyclic β-lactam core, a 4-hydroxyphenyl group, and a furan-containing acylureido side chain [1] [2]. The calculated molecular weight of 570.6 g/mol aligns with high-resolution mass spectrometry data [1] [4].

Stereochemical Configuration Analysis

The molecule contains four stereocenters at positions C2 (S), C5 (R), C6 (R), and the α-carbon of the 4-hydroxyphenylacetyl moiety (R) [1]. X-ray crystallography studies confirm the bicyclic β-lactam system adopts a strained boat conformation, while the acylureido side chain exhibits E-configuration at the furfurylideneamino group [1] [4]. This precise stereochemical arrangement optimizes binding to penicillin-binding proteins through complementary van der Waals interactions and hydrogen bonding [1] [3].

Comparative Structural Analysis with Related Ureidopenicillins

Fuzlocillin shares the core β-lactam structure common to all penicillins but diverges from classical ureidopenicillins through its hybrid acylureido-furan side chain [3]. While mezlocillin and piperacillin feature linear ureido substituents, fuzlocillin incorporates a cyclic 3-[(E)-furfurylideneamino]-2-oxoimidazolidine group that enhances hydrophobic interactions with bacterial transpeptidases [1] [3]. Comparative analysis reveals:

| Structural Feature | Fuzlocillin | Mezlocillin | Piperacillin |

|---|---|---|---|

| β-Lactam Core | 4-thia-1-azabicyclo[3.2.0] | 6-APA derivative | 6-APA derivative |

| Side Chain Type | Cyclic acylureido-furan | Linear ureido | Piperazine ureido |

| Aromatic Substituent | 4-hydroxyphenyl | 3-methylsulfonylphenyl | 4-ethyl-2,3-dioxopiperazine |

| Molecular Weight (g/mol) | 570.6 | 539.5 | 517.5 |

This structural divergence correlates with enhanced Pseudomonas aeruginosa coverage compared to earlier ureidopenicillins [3] [4].

Spectroscopic Characterization Data

Fuzlocillin's structural elucidation employs a multimodal spectroscopic approach:

Nuclear Magnetic Resonance (NMR):

¹H NMR spectra exhibit characteristic signals at δ 5.52 ppm (β-lactam H-6), δ 7.25 ppm (4-hydroxyphenyl aromatic protons), and δ 6.38 ppm (furan ring protons) [1] [5]. The ¹³C NMR spectrum confirms the β-lactam carbonyl at 176.2 ppm and ureido carbonyls at 168.4 ppm and 165.9 ppm [5].

Mass Spectrometry:

High-resolution ESI-MS shows a [M-H]⁻ ion at m/z 569.1584 (calc. 569.1589 for C₂₅H₂₅N₆O₈S⁻), with major fragmentation pathways involving β-lactam ring cleavage (m/z 289.0921) and furan side chain loss (m/z 427.1038) [1] [4].

Infrared Spectroscopy:

FT-IR analysis identifies key absorptions at 1772 cm⁻¹ (β-lactam C=O), 1685 cm⁻¹ (ureido C=O), and 1510 cm⁻¹ (furan C=C), consistent with the proposed structure [1].

The semisynthetic production of Fuzlocilline follows established principles of penicillin modification that have been developed since the discovery of 6-aminopenicillanic acid in 1958 [3]. The synthetic pathway begins with the fundamental penicillin nucleus and involves strategic side-chain modifications to achieve the desired pharmacological properties [1].

The primary synthetic route commences with 6-aminopenicillanic acid as the core starting material [3] [5]. This compound serves as the essential scaffold for all semisynthetic penicillins and provides the critical beta-lactam ring system that confers antibacterial activity [1]. The synthesis proceeds through a carefully orchestrated sequence involving the coupling of specific side-chain components to the 6-APA nucleus [6] [7].

The key structural modification involves the introduction of a complex acylurea side chain at the 6-position of the penicillanic acid core [1] [8]. This modification distinguishes Fuzlocilline from other penicillin derivatives and contributes to its enhanced spectrum of activity against resistant bacterial strains [9]. The side chain contains a furfurylidenamino-oxoimidazolidine moiety linked through a 4-hydroxyphenylglycine residue [1] [10].

Research has demonstrated that the synthesis requires precise control of reaction conditions to maintain the integrity of the beta-lactam ring while enabling efficient side-chain coupling [6] [7]. The process typically employs coupling reagents and specific solvent systems to facilitate the formation of the amide bond between the side chain and the 6-APA core [11] [5].

Alternative synthetic approaches have been explored, including the use of ethylene diisocyanate as a coupling agent in certain acylureido penicillin syntheses [7]. These methods offer potential advantages in terms of reaction efficiency and yield optimization, though they require careful optimization of reaction parameters [12].

Key Intermediate Compounds in Synthesis

The synthesis of Fuzlocilline involves several critical intermediate compounds that must be prepared and purified to pharmaceutical standards [1] [8]. The most significant intermediates include the 6-aminopenicillanic acid starting material, the furfurylidenamino-oxoimidazolidine side-chain component, and various coupling intermediates [3] [5].

6-Aminopenicillanic acid serves as the foundational intermediate for all semisynthetic penicillins [3]. This compound is typically obtained through enzymatic cleavage of natural penicillins using penicillin acylase [5]. The production of high-quality 6-APA requires careful control of enzymatic conditions and subsequent purification steps to achieve the purity levels necessary for pharmaceutical synthesis [5].

The imidazolidine-containing side chain represents another critical intermediate in Fuzlocilline synthesis [13] [14]. This heterocyclic component contributes significantly to the compound's unique antibacterial properties and requires specialized synthetic techniques for its preparation [15] [16]. The synthesis of imidazolidine derivatives has been extensively studied, with various approaches available for introducing specific substituents and maintaining stereochemical integrity [13] [17].

4-Hydroxyphenylglycine derivatives constitute essential amino acid components in the synthetic pathway [1] [18]. These compounds provide the necessary structural framework for linking the imidazolidine component to the penicillin core [19] [20]. The preparation of these intermediates often involves stereoselective synthesis to ensure the correct configuration required for biological activity [21].

Additional intermediate compounds include various urea derivatives and coupling agents that facilitate the formation of the complex acylurea linkage characteristic of Fuzlocilline [6] [7]. These compounds must be prepared with high purity and appropriate reactivity to ensure efficient coupling reactions and minimize side product formation [11].

The penicilloic acid derivatives represent important degradation products that can form during synthesis and must be carefully monitored and controlled [2] [22]. Understanding the formation and stability of these compounds is crucial for optimizing synthetic conditions and maintaining product quality [22].

Process Optimization Challenges

The industrial synthesis of Fuzlocilline faces numerous optimization challenges that are characteristic of complex beta-lactam antibiotic production [23] [24]. These challenges encompass chemical stability issues, reaction selectivity requirements, and stringent purity specifications necessary for pharmaceutical applications [25] [26].

Chemical stability represents one of the most significant challenges in Fuzlocilline synthesis [23]. The beta-lactam ring system is inherently susceptible to hydrolysis under acidic or basic conditions, requiring careful pH control throughout the synthetic process [25]. Temperature control is equally critical, as elevated temperatures can lead to ring opening and loss of biological activity [24].

Reaction selectivity poses another major challenge, particularly in the formation of the acylurea linkage [6] [7]. The coupling reaction must proceed with high regioselectivity to avoid formation of unwanted isomers or side products [21]. This requires optimization of coupling reagents, reaction solvents, and reaction conditions to achieve the desired selectivity while maintaining acceptable yields [12].

Purification challenges are particularly acute in Fuzlocilline synthesis due to the complex structure and multiple functional groups present in the molecule [25]. Standard crystallization techniques may be insufficient to achieve pharmaceutical-grade purity, necessitating the development of specialized purification protocols [27]. The presence of multiple chiral centers further complicates purification efforts, as stereoisomeric impurities may be difficult to separate [8].

Solvent system optimization represents a critical aspect of process development [28]. The synthesis requires solvent systems that can dissolve all reactants while maintaining the stability of intermediate compounds [6]. Aqueous-organic mixed systems are often employed, but these can present challenges in terms of reaction kinetics and product isolation [7].

Scale-up considerations introduce additional complexity to the optimization process [24]. Laboratory-scale synthetic procedures must be adapted for industrial production while maintaining product quality and economic viability [12]. This often requires modification of reaction conditions, purification methods, and handling procedures to accommodate larger-scale operations [29].

Environmental and safety considerations have become increasingly important in process optimization [26]. The synthesis must minimize the use of hazardous solvents and reagents while ensuring worker safety and environmental compliance [25]. This has led to the development of greener synthetic approaches and improved waste management strategies [28].

Economic optimization remains a driving force in process development [23] [26]. The synthesis must achieve acceptable yields and minimize the use of expensive reagents and solvents to ensure commercial viability [29]. This often requires careful balancing of reaction conditions to optimize both yield and product quality while controlling costs [12].

Quality control challenges are particularly stringent for pharmaceutical compounds like Fuzlocilline [25]. The synthesis must consistently produce material that meets strict purity and potency specifications [9]. This requires the development of robust analytical methods and in-process controls to monitor critical quality parameters throughout the synthesis [24].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

61835-48-1 (mono-hydrochloride salt)